molecular formula C12H17N3O B7555073 N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide

Cat. No. B7555073
M. Wt: 219.28 g/mol
InChI Key: QDKRGLIFIOUZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was initially developed as a potential treatment for solid tumors, but recent studies have shown that it may also be effective against hematological malignancies.

Mechanism of Action

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide selectively targets cancer cells by inhibiting RNA polymerase I, which is often overexpressed in cancer cells. This inhibition leads to the accumulation of DNA damage and the activation of the p53 pathway, which ultimately triggers cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of DNA damage, the activation of the p53 pathway, and the inhibition of ribosomal RNA production.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for more targeted and specific research. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer subtypes.

Future Directions

There are several potential future directions for research on N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide. One area of interest is its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine its efficacy in different cancer subtypes and to identify biomarkers that may predict response to treatment. Finally, there is potential for the development of new RNA polymerase inhibitors based on the structure and mechanism of N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide.

Synthesis Methods

The synthesis of N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide involves several steps, including the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by the addition of methylamine and subsequent hydrolysis to yield the desired compound.

Scientific Research Applications

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit RNA polymerase I, a key enzyme involved in the production of ribosomal RNA. This inhibition leads to nucleolar stress and the activation of the p53 pathway, ultimately resulting in cell death.

properties

IUPAC Name

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-11-8-4-7-10(15-11)12(16)14-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKRGLIFIOUZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-(methylamino)pyridine-2-carboxamide

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